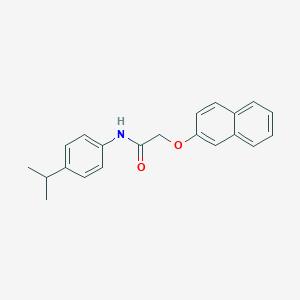![molecular formula C21H15Br2N3O2 B398717 2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol](/img/structure/B398717.png)
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by bromination and methoxylation . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various nucleophiles for halogen substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学的研究の応用
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol involves its interaction with specific molecular targets. The benzimidazole moiety allows it to bind to enzymes and receptors, modulating their activity. This compound can interfere with cellular processes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
2-(1H-benzimidazol-2-yl)phenol: Lacks the bromine and methoxy groups but shares the core structure.
3,4-dibromo-6-methoxyphenol: Contains the bromine and methoxy groups but lacks the benzimidazole moiety.
Uniqueness
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C21H15Br2N3O2 |
|---|---|
分子量 |
501.2g/mol |
IUPAC名 |
2-[[3-(1H-benzimidazol-2-yl)phenyl]iminomethyl]-3,4-dibromo-6-methoxyphenol |
InChI |
InChI=1S/C21H15Br2N3O2/c1-28-18-10-15(22)19(23)14(20(18)27)11-24-13-6-4-5-12(9-13)21-25-16-7-2-3-8-17(16)26-21/h2-11,27H,1H3,(H,25,26) |
InChIキー |
PLYTVGKLRGBEEF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1O)C=NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Br)Br |
正規SMILES |
COC1=CC(=C(C(=C1O)C=NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B398635.png)
![2-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B398636.png)
![N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B398638.png)
![2-bromo-N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398639.png)
![2-Bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398641.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B398644.png)






